molecular formula C20H24N4OS B2898817 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-4-(dimethylamino)benzamide CAS No. 2191216-22-3

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-4-(dimethylamino)benzamide

Cat. No.: B2898817
CAS No.: 2191216-22-3
M. Wt: 368.5
InChI Key: FAQSSICUCWXFAW-UHFFFAOYSA-N
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Description

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-4-(dimethylamino)benzamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule is a multi-heterocyclic compound featuring a 3,5-dimethylpyrazole moiety and a thiophene ring, both of which are privileged structures commonly found in pharmacologically active molecules . The presence of the 4-(dimethylamino)benzamide group is a notable feature, as similar benzamide derivatives are frequently investigated for their potential biological activities and enzyme interactions . The 3,5-dimethylpyrazole unit is a well-known scaffold in the design of various bioactive compounds and chemical intermediates . Concurrently, the thiophene heterocycle is a common component in molecules studied for a wide range of applications, contributing to the compound's potential interaction with biological targets . This structural combination makes it a valuable chemical entity for probing biological pathways and structure-activity relationships (SAR). Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in analytical studies. Its primary research applications are in the fields of organic synthesis, chemical biology, and early-stage pharmaceutical development, particularly in the exploration of new heterocyclic compounds with potential bioactivity. This product is intended for research and manufacturing purposes only. It is strictly not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4-(dimethylamino)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4OS/c1-14-12-15(2)24(22-14)18(19-6-5-11-26-19)13-21-20(25)16-7-9-17(10-8-16)23(3)4/h5-12,18H,13H2,1-4H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAQSSICUCWXFAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)C2=CC=C(C=C2)N(C)C)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-4-(dimethylamino)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and thiophene intermediates, followed by their coupling with the benzamide moiety. Common reagents used in these reactions include organometallic catalysts, protecting groups, and various solvents to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-4-(dimethylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules and as a reagent in various organic synthesis reactions.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.

    Industry: Use in the development of new materials, catalysts, or other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-4-(dimethylamino)benzamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The pathways involved could include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Features Reference
Target Compound Likely C₂₁H₂₅N₅O₂S* 4-(Dimethylamino)benzamide, 3,5-dimethylpyrazole, thiophen-2-yl ~423.5 (estimated) Electron-donating dimethylamino group enhances solubility and binding affinity. N/A
N-(2-(3,5-Dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide C₁₉H₁₈F₃N₃OS 2-(Trifluoromethyl)benzamide 393.4 Trifluoromethyl group introduces strong electron-withdrawing effects; reduced molecular weight compared to target.
Methyl (4-(N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate C₁₉H₂₂N₄O₄S₂ Sulfamoyl and carbamate groups 434.5 Sulfamoyl group increases polarity; higher molecular weight due to additional sulfur and oxygen atoms.
(Z)-3-(Dimethylamino)-2-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-propenenitrile C₁₄H₁₉N₅O Cyano and ethyl groups 273.3 Compact structure with cyano group; lacks aromatic thiophene or benzamide moieties.

Q & A

Q. What are the standard synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves multi-step reactions, including nucleophilic substitutions, amide couplings, and heterocyclic ring formation. A common approach is refluxing intermediates like 3,5-dimethylpyrazole and thiophene derivatives in ethanol or DMF, followed by purification via recrystallization or column chromatography. Key intermediates include thiophen-2-yl ethylamine derivatives and substituted pyrazole precursors. Reaction conditions (e.g., solvent polarity, temperature) significantly impact yield and purity .

Q. Which spectroscopic techniques are critical for structural confirmation?

Post-synthesis characterization relies on:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and aromaticity.
  • IR spectroscopy to confirm functional groups (e.g., C=O in benzamide).
  • Mass spectrometry for molecular weight validation. X-ray crystallography (if crystalline) resolves stereochemical ambiguities, as demonstrated for structurally related pyrazole-thiophene hybrids .

Q. How can reaction yields be optimized during synthesis?

Yield optimization requires:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.
  • Catalysts : Coupling agents like EDCI/HOBt improve amide bond formation efficiency.
  • Temperature control : Reflux (~80°C) balances reaction kinetics and side-product suppression. Systematic screening using fractional factorial designs can identify critical parameters .

Advanced Questions

Q. How can computational methods like quantum chemical calculations enhance synthesis optimization?

Quantum mechanical calculations (e.g., DFT) predict transition states and intermediate stability, guiding reagent selection. For example, ICReDD’s approach combines reaction path searches with experimental feedback to narrow optimal conditions (e.g., solvent, temperature). This reduces trial-and-error iterations and identifies energetically favorable pathways for pyrazole-thiophene coupling .

Q. What strategies resolve contradictions in bioactivity data among structural analogs?

Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory outcomes) arise from:

  • Substituent effects : Electron-withdrawing groups on the benzamide moiety may alter binding affinity.
  • Assay variability : Standardize protocols (e.g., MIC for antimicrobial tests) and validate via dose-response curves. Comparative molecular docking studies can rationalize differences by analyzing target binding modes .

Q. How can Design of Experiments (DOE) evaluate synthesis variables systematically?

DOE applies factorial designs to assess interactions between variables (e.g., temperature, catalyst loading). For example:

VariableRange TestedImpact on Yield
Reaction Temp.60–100°CNon-linear
Catalyst (mol%)5–15%Linear increase
SolventEthanol vs. DMFSignificant
Central Composite Designs (CCD) optimize non-linear responses, reducing experimental runs by 40–60% while maintaining statistical rigor .

Q. What mechanistic insights explain the reactivity of the pyrazole-thiophene core in cross-coupling reactions?

The pyrazole’s electron-rich nitrogen atoms facilitate coordination with transition-metal catalysts (e.g., Pd), enabling Suzuki-Miyaura couplings. Thiophene’s sulfur atom stabilizes radical intermediates during photochemical reactions. Kinetic studies (e.g., time-resolved UV-Vis) reveal rate-limiting steps in heterocyclic bond formation .

Data Contradiction Analysis

  • Conflicting solubility data : Discrepancies in DMSO vs. aqueous solubility may stem from polymorphic forms. Use powder XRD to identify crystalline phases and DSC to assess thermal stability .
  • Bioactivity outliers : Compounds with identical core structures but divergent activities (e.g., anticancer vs. inactive) require metabolomics profiling to detect off-target interactions or metabolic activation pathways .

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